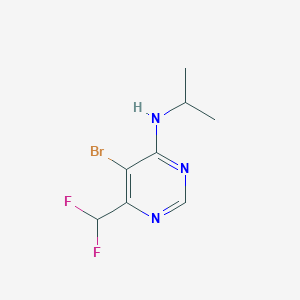

5-Bromo-6-(difluoromethyl)-N-isopropylpyrimidin-4-amine

CAS No.:

Cat. No.: VC15828865

Molecular Formula: C8H10BrF2N3

Molecular Weight: 266.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H10BrF2N3 |

|---|---|

| Molecular Weight | 266.09 g/mol |

| IUPAC Name | 5-bromo-6-(difluoromethyl)-N-propan-2-ylpyrimidin-4-amine |

| Standard InChI | InChI=1S/C8H10BrF2N3/c1-4(2)14-8-5(9)6(7(10)11)12-3-13-8/h3-4,7H,1-2H3,(H,12,13,14) |

| Standard InChI Key | YECDPBUNIGPMSZ-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)NC1=NC=NC(=C1Br)C(F)F |

Introduction

5-Bromo-6-(difluoromethyl)-N-isopropylpyrimidin-4-amine is a synthetic organic compound belonging to the pyrimidine family. It features a bromine atom at the fifth position, a difluoromethyl group at the sixth position, and an isopropyl group attached to the nitrogen atom of the pyrimidine ring. The molecular formula for this compound is C₈H₁₀BrF₂N₃, with a molecular weight of approximately 252.09 g/mol, although some sources may list it slightly differently, such as 266.09 g/mol, possibly due to variations in calculation or rounding .

Potential Applications

5-Bromo-6-(difluoromethyl)-N-isopropylpyrimidin-4-amine has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases. Preliminary studies indicate that compounds similar to this one exhibit biological activities such as anti-cancer properties and inhibition of specific enzymes involved in cellular pathways.

Biological Activity

While specific data on the biological activity of 5-Bromo-6-(difluoromethyl)-N-isopropylpyrimidin-4-amine is limited, its structural analogs have been investigated for their roles in inhibiting protein kinases and other targets relevant to cancer therapy. Interaction studies involving this compound are essential for understanding its mechanism of action.

Comparison with Similar Compounds

Several compounds share structural similarities with 5-Bromo-6-(difluoromethyl)-N-isopropylpyrimidin-4-amine, which may provide insights into its unique properties. These include:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 5-Bromo-2-methylpyrimidin-4-amine | C₆H₇BrN₃ | Lacks difluoromethyl group; simpler structure |

| 5-Bromo-N-methylpyrimidin-4-amine | C₅H₆BrN₃ | Methyl substitution instead of isopropyl |

| 5-Bromo-2,4-dimethylpyrimidine | C₆H₇BrN₂ | Contains additional methyl groups; no difluoromethyl |

| 3,5-Dibromo-6-methylpyridinamine | C₆H₆Br₂N₂ | Contains two bromines; different nitrogen position |

These compounds highlight the uniqueness of 5-Bromo-6-(difluoromethyl)-N-isopropylpyrimidin-4-amine due to its specific functional groups and potential biological activities that may not be present in others.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume